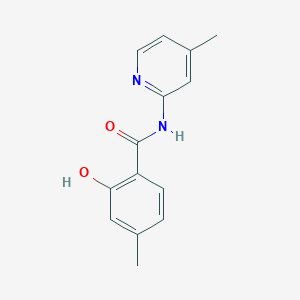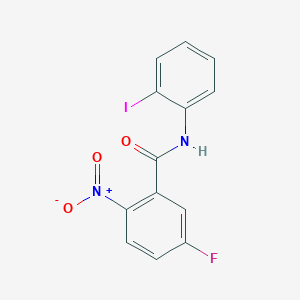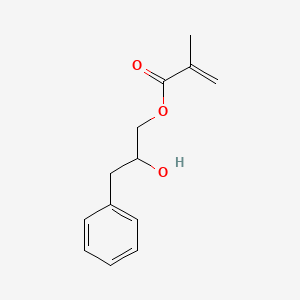![molecular formula C22H36O3S B14229889 2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid CAS No. 821768-51-8](/img/structure/B14229889.png)
2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Hydroxypentadecan-2-yl)sulfanyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a hydroxyl group, and a sulfanyl group attached to a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Hydroxypentadecan-2-yl)sulfanyl]benzoic acid typically involves multiple stepsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Hydroxypentadecan-2-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfanyl group can be reduced to a thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the sulfanyl group can produce a thiol.
Scientific Research Applications
2-[(1-Hydroxypentadecan-2-yl)sulfanyl]benzoic acid has a range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(1-Hydroxypentadecan-2-yl)sulfanyl]benzoic acid exerts its effects involves interactions with various molecular targets. The hydroxyl and sulfanyl groups can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. These interactions can modulate cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Hydroxyhexadecan-2-yl)sulfanyl]benzoic acid
- 2-[(1-Hydroxyheptadecan-2-yl)sulfanyl]benzoic acid
Uniqueness
2-[(1-Hydroxypentadecan-2-yl)sulfanyl]benzoic acid is unique due to its specific aliphatic chain length and the presence of both hydroxyl and sulfanyl groups.
Properties
CAS No. |
821768-51-8 |
|---|---|
Molecular Formula |
C22H36O3S |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
2-(1-hydroxypentadecan-2-ylsulfanyl)benzoic acid |
InChI |
InChI=1S/C22H36O3S/c1-2-3-4-5-6-7-8-9-10-11-12-15-19(18-23)26-21-17-14-13-16-20(21)22(24)25/h13-14,16-17,19,23H,2-12,15,18H2,1H3,(H,24,25) |
InChI Key |
HNKWCOHZKPPXAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CO)SC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


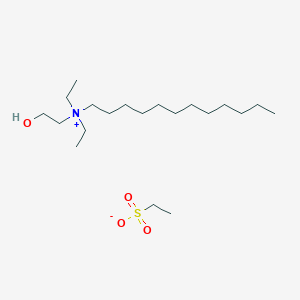
![Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14229812.png)

![([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane](/img/structure/B14229819.png)
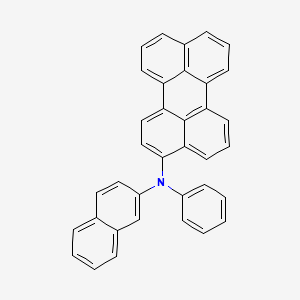
![[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14229830.png)

![4H-Imidazo[1,2-C][1,3,5]thiadiazine](/img/structure/B14229836.png)
![Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14229844.png)
